molecular formula C12H11N5O4 B10946028 1-methyl-4-{[(4-nitrophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide

1-methyl-4-{[(4-nitrophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide

Cat. No.: B10946028
M. Wt: 289.25 g/mol
InChI Key: JRQHHPOCSGFSTJ-UHFFFAOYSA-N
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Description

1-METHYL-4-[(4-NITROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrobenzoyl group attached to the pyrazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-[(4-NITROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with ammonia or an amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-[(4-NITROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed

    Reduction: Formation of 1-methyl-4-[(4-aminobenzoyl)amino]-1H-pyrazole-3-carboxamide.

    Oxidation: Formation of corresponding oxides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-METHYL-4-[(4-NITROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-METHYL-4-[(4-NITROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or modulate signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

1-METHYL-4-[(4-NITROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives and nitrobenzoyl compounds:

    Similar Compounds: 1-methyl-3-nitrobenzene, 4-nitrobenzoyl chloride, 1-methyl-1H-pyrazole-3-carboxylic acid.

    Uniqueness: The presence of both the nitrobenzoyl and pyrazole moieties in a single molecule imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of 1-METHYL-4-[(4-NITROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H11N5O4

Molecular Weight

289.25 g/mol

IUPAC Name

1-methyl-4-[(4-nitrobenzoyl)amino]pyrazole-3-carboxamide

InChI

InChI=1S/C12H11N5O4/c1-16-6-9(10(15-16)11(13)18)14-12(19)7-2-4-8(5-3-7)17(20)21/h2-6H,1H3,(H2,13,18)(H,14,19)

InChI Key

JRQHHPOCSGFSTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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